1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a piperidinecarboxamide moiety. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzoic acid to form 2-[(2-bromobenzoyl)amino]benzoic acid . This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2-BROMOBENZOYL)AMINO]BENZOIC ACID: Shares a similar bromobenzoyl group but lacks the piperidinecarboxamide moiety.
4-({2-[(2-BROMOBENZOYL)AMINO]BENZOYL}AMINO)BENZOIC ACID: Another related compound with additional functional groups.
Uniqueness
1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a bromobenzoyl group and a piperidinecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20BrN3O3 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-[2-[(2-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20BrN3O3/c21-16-7-3-1-5-14(16)19(26)23-17-8-4-2-6-15(17)20(27)24-11-9-13(10-12-24)18(22)25/h1-8,13H,9-12H2,(H2,22,25)(H,23,26) |
InChI Key |
DXCPLYJUFLTSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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